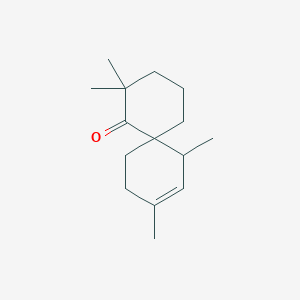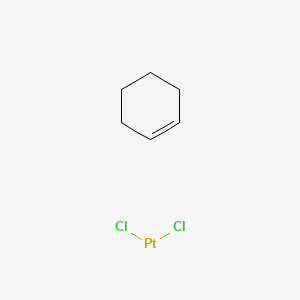
Mercury(1+) trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury(1+) trifluoroacetate is a chemical compound with the formula Hg(CF3COO)2. It is known for its use in various chemical reactions and research applications. This compound is characterized by the presence of mercury in the +1 oxidation state and trifluoroacetate groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Mercury(1+) trifluoroacetate can be synthesized through the reaction of mercury(II) oxide with trifluoroacetic acid. The reaction typically involves heating mercury(II) oxide with an excess of trifluoroacetic acid under reflux conditions. The resulting product is then purified through recrystallization from trifluoroacetic anhydride and trifluoroacetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Mercury(1+) trifluoroacetate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with aromatic compounds to form organomercury derivatives through mercuration reactions.
Cyclization Reactions: It promotes selective cyclization of methylthio-substituted divinyl ketones to form 5-fluorocyclopentenone derivatives.
Transnitrilation Reactions: It facilitates the exchange reactions between amides and nitriles under mild conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include trifluoroacetic acid, aromatic compounds, and nitriles. Reaction conditions often involve the use of solvents such as tetrahydrofuran or dichloromethane and may require heating or refluxing to achieve the desired products .
Major Products Formed
The major products formed from reactions with this compound include organomercury compounds, cyclopentenone derivatives, and various substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Mercury(1+) trifluoroacetate has several scientific research applications, including:
Chemistry: It is used as a reagent for the mercuration of aromatic compounds and the cyclization of divinyl ketones
Biology: Its ability to form organomercury compounds makes it useful in studying biological interactions involving mercury.
Medicine: It is used in the synthesis of pharmaceutical intermediates and fine chemicals.
Industry: It is employed in the preparation of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of mercury(1+) trifluoroacetate involves the formation of π-complex intermediates with aromatic compounds. These intermediates facilitate the substitution of hydrogen atoms with mercury, leading to the formation of organomercury derivatives . In transnitrilation reactions, the compound forms complexes with nitriles, promoting the exchange of functional groups between amides and nitriles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mercury(II) trifluoroacetate: Similar in structure but contains mercury in the +2 oxidation state.
Mercury(II) acetate: Contains acetate groups instead of trifluoroacetate groups.
Mercury(II) chloride: A common mercury compound used in various chemical reactions.
Uniqueness
Mercury(1+) trifluoroacetate is unique due to its specific oxidation state and the presence of trifluoroacetate groups, which impart distinct reactivity and selectivity in chemical reactions. Its ability to promote selective cyclization and transnitrilation reactions sets it apart from other mercury compounds .
Eigenschaften
CAS-Nummer |
2923-15-1 |
|---|---|
Molekularformel |
C2F3HgO2 |
Molekulargewicht |
313.61 g/mol |
IUPAC-Name |
mercury(1+);2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
GYTDJCTUFWFXBE-UHFFFAOYSA-M |
Kanonische SMILES |
C(=O)(C(F)(F)F)[O-].[Hg+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[[Isopropoxymethylethoxy]methylethoxy]propanol](/img/structure/B12657687.png)
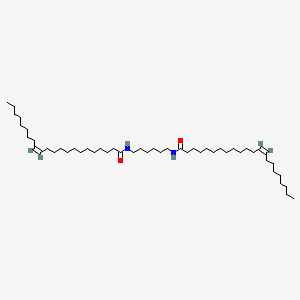
![2,2'-[Propylidenebis(oxymethylene)]bisfuran](/img/structure/B12657709.png)
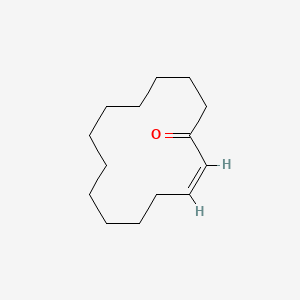
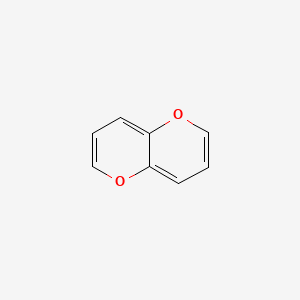
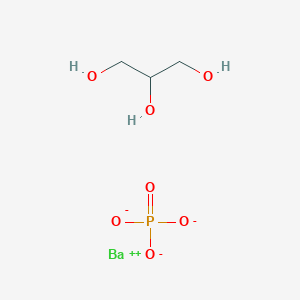
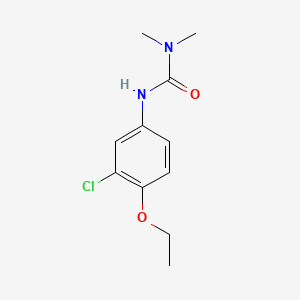
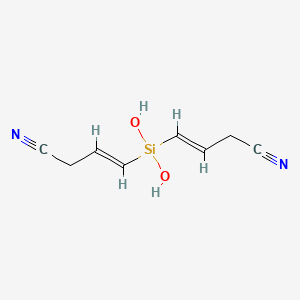
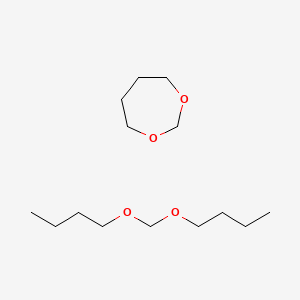
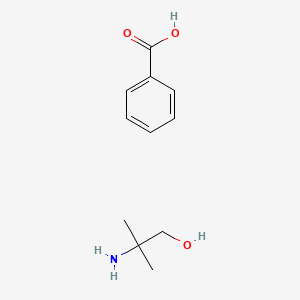
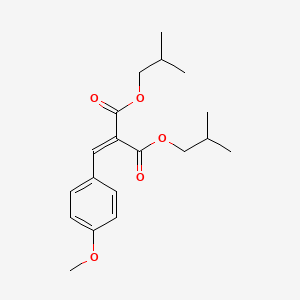
![[[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B12657762.png)
